molecular formula C19H20N2O2 B11295276 5-ethoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

5-ethoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11295276
M. Wt: 308.4 g/mol
InChI Key: ANYSYMDYJFKGQU-UHFFFAOYSA-N
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Description

5-ethoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the phenoxy group: The phenoxy group can be attached through a nucleophilic substitution reaction using 2-(prop-2-en-1-yl)phenol and a suitable leaving group like a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or sulfonates as leaving groups, with bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds.

Scientific Research Applications

5-ethoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-1H-benzimidazole
  • 2-(prop-2-en-1-yl)phenoxybenzimidazole
  • 5-ethoxy-1H-benzimidazole

Uniqueness

5-ethoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

6-ethoxy-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C19H20N2O2/c1-3-7-14-8-5-6-9-18(14)23-13-19-20-16-11-10-15(22-4-2)12-17(16)21-19/h3,5-6,8-12H,1,4,7,13H2,2H3,(H,20,21)

InChI Key

ANYSYMDYJFKGQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC=C3CC=C

Origin of Product

United States

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